Diethyl(6-bromohexyl)propanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(6-bromohexyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 1-bromohexane. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 1-bromohexane to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl(6-bromohexyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the bromohexyl group can yield carboxylic acids or aldehydes, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids and aldehydes.
Scientific Research Applications
Diethyl(6-bromohexyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of diethyl(6-bromohexyl)propanedioate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromo group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the bromohexyl group is converted to an alcohol through the transfer of hydride ions. Oxidation reactions involve the addition of oxygen or removal of hydrogen from the bromohexyl group, leading to the formation of carboxylic acids or aldehydes.
Comparison with Similar Compounds
Diethyl(6-bromohexyl)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: Lacks the bromohexyl group and is less reactive in nucleophilic substitution reactions.
Diethyl (2-bromoethyl)malonate: Contains a shorter bromoalkyl chain, leading to different reactivity and applications.
Diethyl (6-chlorohexyl)malonate: Similar structure but with a chloro group instead of a bromo group, resulting in different reactivity and chemical properties.
Properties
IUPAC Name |
diethyl 2-(6-bromohexyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOSPPIPGYKPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCCBr)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288228 | |
Record name | diethyl(6-bromohexyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6557-85-3, 29237-82-9 | |
Record name | NSC54804 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl(6-bromohexyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl (6-bromohexyl)propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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